molecular formula C15H19N5O2S B10862840 1,3-diethyl-4-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one

1,3-diethyl-4-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one

Cat. No.: B10862840
M. Wt: 333.4 g/mol
InChI Key: CKEXLACBIZMRAZ-CXUHLZMHSA-N
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Description

1,3-DIETHYL-4-{[(2-HYDROXYPHENYL)METHYLENE]AMINO}-5-THIOXOHEXAHYDROIMIDAZO[4,5-D]IMIDAZOL-2(1H)-ONE is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and two double bonds. This compound is known for its diverse chemical and biological properties, making it a significant subject of study in various scientific fields.

Preparation Methods

The synthesis of 1,3-DIETHYL-4-{[(2-HYDROXYPHENYL)METHYLENE]AMINO}-5-THIOXOHEXAHYDROIMIDAZO[4,5-D]IMIDAZOL-2(1H)-ONE involves several steps, starting with the preparation of the imidazole core. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

1,3-DIETHYL-4-{[(2-HYDROXYPHENYL)METHYLENE]AMINO}-5-THIOXOHEXAHYDROIMIDAZO[4,5-D]IMIDAZOL-2(1H)-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Mechanism of Action

The mechanism of action of 1,3-DIETHYL-4-{[(2-HYDROXYPHENYL)METHYLENE]AMINO}-5-THIOXOHEXAHYDROIMIDAZO[4,5-D]IMIDAZOL-2(1H)-ONE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1,3-DIETHYL-4-{[(2-HYDROXYPHENYL)METHYLENE]AMINO}-5-THIOXOHEXAHYDROIMIDAZO[4,5-D]IMIDAZOL-2(1H)-ONE can be compared with other imidazole derivatives:

Properties

Molecular Formula

C15H19N5O2S

Molecular Weight

333.4 g/mol

IUPAC Name

4,6-diethyl-3-[(E)-(2-hydroxyphenyl)methylideneamino]-2-sulfanylidene-3a,6a-dihydro-1H-imidazo[4,5-d]imidazol-5-one

InChI

InChI=1S/C15H19N5O2S/c1-3-18-12-13(19(4-2)15(18)22)20(14(23)17-12)16-9-10-7-5-6-8-11(10)21/h5-9,12-13,21H,3-4H2,1-2H3,(H,17,23)/b16-9+

InChI Key

CKEXLACBIZMRAZ-CXUHLZMHSA-N

Isomeric SMILES

CCN1C2C(N(C1=O)CC)N(C(=S)N2)/N=C/C3=CC=CC=C3O

Canonical SMILES

CCN1C2C(N(C1=O)CC)N(C(=S)N2)N=CC3=CC=CC=C3O

Origin of Product

United States

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